Cas no 1060308-96-4 (3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea)
3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea Chemical and Physical Properties
Names and Identifiers
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- 3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea
- 1060308-96-4
- F5075-4548
- 3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea
- VU0633603-1
- 1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
- 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
- AKOS024495314
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- Inchi: 1S/C19H20N4O3/c1-4-26-15-7-5-14(6-8-15)21-19(25)22-17-13(3)20-16-11-12(2)9-10-23(16)18(17)24/h5-11H,4H2,1-3H3,(H2,21,22,25)
- InChI Key: SJUACJRTLOSERF-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C)N=C2C=C(C)C=CN21)NC(NC1C=CC(=CC=1)OCC)=O
Computed Properties
- Exact Mass: 352.15354051g/mol
- Monoisotopic Mass: 352.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 83Ų
3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5075-4548-2μmol |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-5μmol |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-10μmol |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-20μmol |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-1mg |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-2mg |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-3mg |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-4mg |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-5mg |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5075-4548-10mg |
3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-1-(4-ethoxyphenyl)urea |
1060308-96-4 | 10mg |
$79.0 | 2023-09-10 |
3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea
Professional Introduction to Compound with CAS No. 1060308-96-4 and Product Name: 3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea
The compound in question, identified by the CAS number 1060308-96-4, is a meticulously designed molecule with significant implications in the field of pharmaceutical chemistry. Its chemical structure, featuring a pyrido[1,2-apyrimidin]-3-yl moiety combined with a urea group linked to a 4-ethoxyphenyl substituent, positions it as a potential candidate for further exploration in medicinal chemistry. This introduction aims to provide a comprehensive overview of the compound's structural features, its potential biological activities, and its relevance in the context of contemporary research.
The molecular framework of this compound is characterized by a fused heterocyclic system, which is a hallmark of many bioactive molecules. The pyrido[1,2-apyrimidin]-3-yl core is particularly noteworthy due to its presence in several known pharmacophores that exhibit various biological activities. This scaffold has been extensively studied for its potential to interact with biological targets, making it a valuable starting point for drug discovery efforts. The presence of the urea functional group further enhances the compound's complexity and diversity, allowing for multiple possible interactions with biological systems.
In recent years, there has been growing interest in the development of molecules that can modulate enzyme activity and cellular signaling pathways. The 3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea structure presents an intriguing opportunity for such investigations. The dimethyl substituents at the 2 and 8 positions of the pyrido[1,2-apyrimidin] ring may influence the electronic properties of the molecule, thereby affecting its binding affinity and selectivity towards specific biological targets. Additionally, the 4-oxyo group at position 4 introduces a site for potential hydrogen bonding interactions, which are crucial for stabilizing enzyme-substrate complexes.
The 4-ethoxyphenyl moiety attached to the urea group adds another layer of complexity to the molecule. This aromatic ring system is known to participate in various non-covalent interactions with biological targets, including π-stacking and hydrophobic effects. The ethoxy substituent at position 4 further modulates these interactions by introducing a slight polarity to the aromatic system. Such structural features make this compound a promising candidate for further investigation in the context of drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental assays. Molecular docking studies have been particularly useful in identifying potential binding modes of this compound with target proteins. Preliminary simulations suggest that the pyrido[1,2-apyrimidin]-3-yl core and the urea group may interact favorably with active sites of enzymes involved in critical cellular pathways. These findings are consistent with reports on similar scaffolds that have shown promise in preclinical studies.
Moreover, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The introduction of the urea group and the 4-ethoxyphenyl substituent requires precise regioselective functionalization strategies. Techniques such as nucleophilic substitution and condensation reactions have been employed to construct the desired molecular framework. The successful synthesis not only demonstrates the synthetic prowess of the research team but also paves the way for further structural modifications and derivatization efforts.
The potential biological activities of this compound are currently under investigation in several research laboratories. Initial studies have focused on its interaction with enzymes involved in inflammation and cancer pathways. The structural features that make this molecule attractive for drug discovery are also present in known bioactive compounds used as therapeutic agents. This suggests that further exploration could yield novel therapeutic candidates with improved efficacy and reduced side effects.
One particularly exciting aspect of this research is the possibility of developing targeted therapies based on this compound's unique structure. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly assess the biological activity of derivatives of this molecule. This approach allows for rapid optimization of lead compounds into viable drug candidates. The integration of traditional synthetic chemistry with modern computational methods represents a powerful strategy for accelerating drug discovery efforts.
In conclusion, the compound identified by CAS number 1060308-96-4, specifically named as 3-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-1-(4-ethoxyphenyl)urea, holds considerable promise as a tool for exploring new therapeutic strategies. Its complex molecular architecture and diverse functional groups make it an ideal candidate for further biochemical and pharmacological investigations. As research continues to uncover new insights into its biological activity, this compound is poised to contribute significantly to advancements in pharmaceutical chemistry.
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